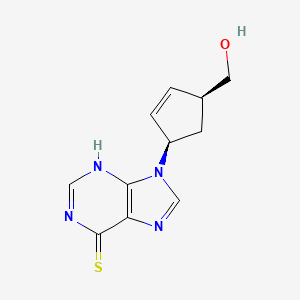
C-D4-6-SH-purinenucleoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-D4-6-SH-purinenucleoside is a chemical compound with the molecular formula C11H12N4OS. It contains a total of 31 bonds, including 19 non-hydrogen bonds, 8 multiple bonds, and 2 rotatable bonds. The structure features 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 imidazole .
Métodos De Preparación
The preparation of C-D4-6-SH-purinenucleoside involves synthetic routes that include the functionalization of purine nucleosides. One efficient method for synthesizing C6-functionalized purine nucleosides is through the direct nucleophilic substitution reaction of 6-chloropurine derivatives with various mild nucleophiles. This eco-friendly, solvent-free process yields good to high isolated yields within a short reaction time under microwave-irradiated conditions . Industrial production methods often involve ion-exchange chromatography for the separation and purification of nucleotides, nucleosides, purine, and pyrimidine bases .
Análisis De Reacciones Químicas
C-D4-6-SH-purinenucleoside undergoes various types of chemical reactions, including nucleophilic substitution. The common reagents used in these reactions include mild nucleophiles and 6-chloropurine derivatives. The reaction conditions often involve microwave irradiation under solvent-free conditions, leading to the formation of C6-functionalized purine nucleosides . Major products formed from these reactions include various C6-functionalized derivatives of purine nucleosides.
Aplicaciones Científicas De Investigación
C-D4-6-SH-purinenucleoside has several scientific research applications. It is used in the design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA bearing the 5-methylcytosine and 2′-deoxyguanosine base pair. These compounds are of interest as gene-targeted tools due to their ability to interact with duplex DNA and form triplex DNA in a sequence-specific manner. This method can be a powerful tool for investigating genome-related events, including gene expression, recombination, and repair .
Mecanismo De Acción
The mechanism of action of C-D4-6-SH-purinenucleoside involves its interaction with duplex DNA to form triplex DNA. The compound’s molecular targets include the 5-methylcytosine and 2′-deoxyguanosine base pair in duplex DNA. The formation of triplex DNA enables the inactivation and activation of gene expression, recombination, and repair, making it a valuable tool for studying genome-related events .
Comparación Con Compuestos Similares
C-D4-6-SH-purinenucleoside can be compared with other similar compounds, such as 6-chloropurine nucleosides and other purine nucleoside analogues. These compounds share similar structural features and chemical properties but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its ability to form stable triplex DNA with duplex DNA bearing the 5-methylcytosine and 2′-deoxyguanosine base pair, which is not commonly observed in other purine nucleoside analogues .
Propiedades
Número CAS |
118237-85-7 |
|---|---|
Fórmula molecular |
C11H12N4OS |
Peso molecular |
248.31 g/mol |
Nombre IUPAC |
9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H12N4OS/c16-4-7-1-2-8(3-7)15-6-14-9-10(15)12-5-13-11(9)17/h1-2,5-8,16H,3-4H2,(H,12,13,17)/t7-,8+/m1/s1 |
Clave InChI |
KPOLRAAYAVQISJ-SFYZADRCSA-N |
SMILES isomérico |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2NC=NC3=S)CO |
SMILES canónico |
C1C(C=CC1N2C=NC3=C2NC=NC3=S)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



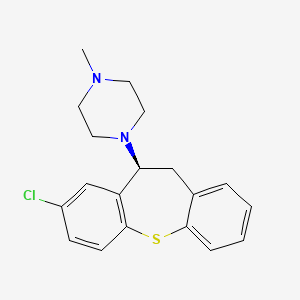

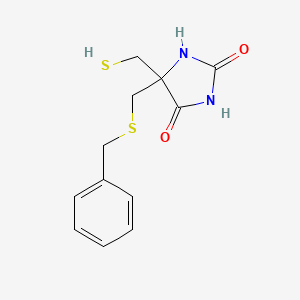
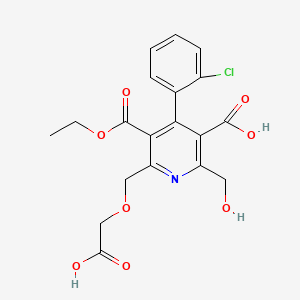

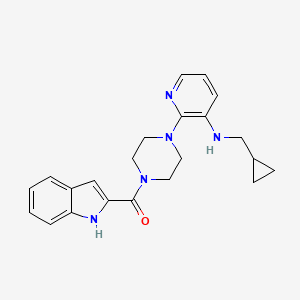
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
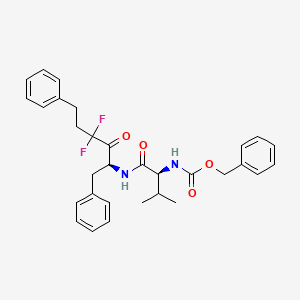
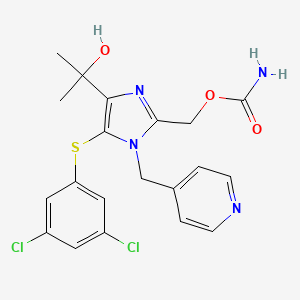
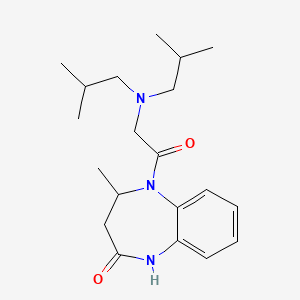
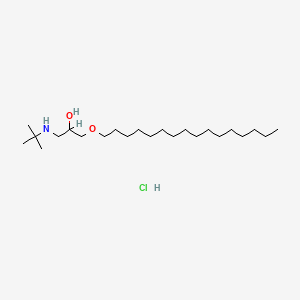
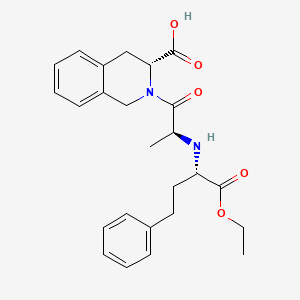
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
